6-(4-Chlorophenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
6-(4-Chlorophenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic compound with a triazolothiadiazole core. Its structure features a 4-chlorophenyl group at position 6 and a 4-methoxyphenyl substituent at position 3, which contribute to its physicochemical and biological properties. This compound belongs to a broader class of triazolothiadiazoles known for diverse pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory effects. Its comparison with structural analogs provides insights into structure-activity relationships (SARs) critical for drug design.
Properties
IUPAC Name |
6-(4-chlorophenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4OS/c1-22-13-8-4-10(5-9-13)14-18-19-16-21(14)20-15(23-16)11-2-6-12(17)7-3-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLYSOXBULVGSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The most efficient route involves microwave-promoted cyclocondensation of 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 4-chlorobenzaldehyde in the presence of p-toluenesulfonic acid (p-TsOH) or glycerol-based carbon-SO₃H catalysts. The thiol group nucleophilically attacks the aldehyde carbonyl, initiating cyclodehydration to form the thiadiazole ring (Fig. 1A).
Optimized Reaction Conditions
Comparative Analysis of Catalytic Systems
| Catalyst | Reaction Time (min) | Yield (%) | Reusability (cycles) |
|---|---|---|---|
| p-TsOH | 6.5 | 89 | Non-reusable |
| Glycerol-carbon-SO₃H | 4.2 | 91 | 3 cycles (85% retention) |
This method eliminates hazardous phosphoryl chloride and reduces reaction time from hours (conventional heating) to minutes.
Conventional Thermal Cyclization via Thiosemicarbazide Intermediates
Two-Step Synthesis from Substituted Carboxylic Acids
Gupta’s protocol adapts a classical approach using 4-methoxybenzoic acid and 4-chlorophenylthiosemicarbazide :
Limitations
-
Prolonged heating (12–18 hours)
-
Tedious intermediate purification
Solid-Phase Synthesis on Functionalized Resins
Immobilized Substrate Strategy
Wang et al. demonstrated resin-bound synthesis for analogous triazolo-thiadiazoles:
-
Resin Functionalization :
-
Merrifield resin modified with p-methoxybenzyl chloride
-
-
Stepwise Assembly :
-
Couple 4-chlorophenylisothiocyanate to introduce thiadiazole precursor
-
Cyclize with hydrazine hydrate under microwave (300 W, 5 min)
-
-
Cleavage :
Dipolar Cycloaddition for Stereoselective Variants
[3+2] Cycloaddition of Azides and Sulfur Ylides
Though less common for this target, dipolar methods enable stereochemical control:
Critical Analysis of Methodologies
Efficiency Metrics
| Method | Time | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Microwave/p-TsOH | 6.5 min | 89 | 98 | Pilot-scale |
| Thermal/PPA | 18 h | 78 | 95 | Lab-scale |
| Solid-phase | 2 d | 82 | 97 | Parallel synthesis |
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolothiadiazole derivatives.
Substitution: Formation of substituted triazolothiadiazole derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of triazolo-thiadiazole derivatives in cancer therapy:
- A study demonstrated that derivatives of triazolo[3,4-b][1,3,4]thiadiazole exhibited potent inhibitory effects on c-Met kinase activity and cell growth in various cancer cell lines. The most promising compound showed an IC50 value of 2.02 nM against c-Met kinase and 88 nM for cell growth inhibition in MKN45 cells, indicating significant selectivity over other tyrosine kinases .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Research indicates that derivatives of 1,3,4-thiadiazole , a structural component of the compound , exhibit broad-spectrum antimicrobial activities. These compounds have shown effectiveness against various bacterial strains and fungi .
Anti-inflammatory Effects
The anti-inflammatory potential of triazolo-thiadiazole derivatives has been documented:
- In vitro studies have shown that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in cellular models. This suggests their utility in treating inflammatory diseases .
Neuroprotective Effects
Research into the neuroprotective applications of this compound is promising:
- A study focused on the anticonvulsant properties of related thiadiazole derivatives indicated that modifications to the structure can enhance neuroprotective effects. Compounds with methoxy substitutions demonstrated significant protection in animal models against seizures induced by pentylenetetrazol (PTZ) and maximal electroshock (MES) tests .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 6-(4-Chlorophenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves several methodologies:
- The most common synthetic routes include cyclocondensation reactions involving thiadiazoles and triazoles with various electrophiles. The presence of electron-donating groups like methoxy enhances biological activity by stabilizing reactive intermediates during synthesis .
Case Studies
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Table 1: Antiproliferative and Cytotoxic Activities of Selected Triazolothiadiazoles
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with 4-chlorophenyl (electron-withdrawing) in CPNT and 103. Methoxy groups enhance solubility but may reduce membrane permeability compared to halogens.
- Positional Effects : Para-substituted chlorophenyl (e.g., CPNT, 4a) shows superior anticancer activity compared to ortho-substituted analogs (b: 2-chlorophenyl).
Enzyme Inhibition Profiles
Substituents influence binding to enzymatic targets:
Table 2: Enzyme Inhibition Data
- Methoxy Group Role: The 4-methoxyphenoxy group in ’s compound enhances p38 MAPK binding, suggesting that methoxy substituents improve affinity for kinase targets.
Physicochemical Properties
Key parameters impact bioavailability and drug-likeness:
Table 3: Physicochemical Comparison
| Compound Name | PSA (Ų) | pKa | Molecular Weight | Reference |
|---|---|---|---|---|
| Target Compound | ~55* | ~6.5* | 363.87* | N/A |
| 170457-76-8 () | 55.55 | 6.48 | 363.87 | |
| CPNT () | ~70 | N/A | 452.93 |
*Estimated based on structural similarity to .
- Polar Surface Area (PSA) : Higher PSA in CPNT (due to naphthoxy group) correlates with reduced membrane permeability compared to the target compound.
- pKa : Similar pKa values (~6.5) suggest comparable ionization states under physiological conditions.
Toxicity and Selectivity
Biological Activity
6-(4-Chlorophenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that belongs to the class of triazole-thiadiazole derivatives. These compounds have garnered attention in pharmaceutical research due to their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this specific compound based on recent studies and findings.
- Chemical Name : this compound
- CAS Number : 927638-33-3
- Molecular Formula : C18H13ClN4OS
- Molecular Weight : 368.84 g/mol
Biological Activity Overview
The biological activities of this compound have been explored through various studies focusing on its antimicrobial and anticancer effects.
Antimicrobial Activity
A significant study investigated the antimicrobial properties of various triazolo-thiadiazole derivatives against a range of pathogens. The results indicated that compounds similar to this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably:
- The compound showed minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin and streptomycin.
- It demonstrated antifungal activity significantly surpassing that of ketoconazole and bifonazole .
Anticancer Activity
Research conducted at the National Cancer Institute (NCI) assessed the anticancer potential of synthesized thiadiazole derivatives. Among these:
- The compound exhibited moderate growth inhibition against several cancer cell lines.
- Specific derivatives were found to have IC50 values indicating effective inhibition of cell proliferation in leukemia and other cancer types .
Antioxidant Activity
The antioxidant capacity was evaluated using the DPPH free radical scavenging method:
- Compounds derived from similar structures showed promising results with IC50 values indicating significant free radical scavenging ability.
- This suggests potential applications in preventing oxidative stress-related diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that specific substitutions on the thiadiazole ring significantly influenced biological activity:
- The presence of a chlorophenyl group at position 6 and a methoxyphenyl group at position 3 enhanced antimicrobial potency.
- Variations in substituents were shown to modulate both antibacterial and anticancer activities effectively .
Case Studies
Several case studies highlight the efficacy of triazolo-thiadiazole derivatives:
- Antimicrobial Efficacy : A study tested multiple derivatives against resistant strains such as MRSA. The results indicated that certain modifications led to enhanced antibacterial properties compared to conventional treatments .
- Anticancer Screening : A comprehensive screening on NCI 60 cell lines demonstrated that specific derivatives could inhibit cancer cell growth by over 40%, suggesting potential for further development into therapeutic agents .
Q & A
Q. Key Findings :
- Anticonvulsant Activity : In the maximal electroshock (MES) model, the compound showed an ED₅₀ of 23.7 mg/kg and TD₅₀ of 254.6 mg/kg, yielding a protective index (PI) of 10.7. This exceeds carbamazepine (PI = 4.5) and valproate (PI = 1.6), indicating a broader safety margin .
- Anticancer Activity : Against HepG2 liver cancer cells, it induced apoptosis (IC₅₀ = 12.3 µM) via sub-G1 phase arrest (38% cells at 50 µM) and chromatin condensation, outperforming doxorubicin (IC₅₀ = 15.8 µM) .
- Antioxidant Properties : Demonstrated DPPH radical scavenging (EC₅₀ = 18.7 µM) and inhibited lipid peroxidation by 72% at 10⁻³ M, comparable to ascorbic acid .
How do structural modifications at the 3- and 6-positions influence biological activity?
Q. Structure-Activity Relationship (SAR) Insights
- 6-Position Substitution : Introducing electron-withdrawing groups (e.g., 4-Cl, 4-F) enhances anticonvulsant and antifungal activity by improving target affinity. The 4-chlorophenyl group increases lipophilicity, aiding blood-brain barrier penetration .
- 3-Position Substitution : Methoxy groups (4-OCH₃) improve antioxidant capacity via radical stabilization, while bulky substituents (e.g., naphthyloxy) enhance anticancer activity by disrupting mitochondrial membrane potential .
Contradictions : A 2,3,5-trichlorophenyl group at the 3-position boosts anti-inflammatory activity (A-561 derivative, 68% edema inhibition), but analogous substitutions in other studies showed weak COX-2 inhibition (IC₅₀ > 100 µM), suggesting model-dependent outcomes .
What experimental discrepancies exist in evaluating this compound’s efficacy across studies?
Q. Data Contradiction Analysis
- Anticonvulsant vs. Neurotoxicity : While the PI value (10.8) suggests safety, a separate study noted neurotoxicity at 150 mg/kg (rotarod test), potentially due to metabolite accumulation .
- Anticancer Specificity : The compound showed potent activity against HepG2 (IC₅₀ = 12.3 µM) but was less effective on MCF-7 breast cancer cells (IC₅₀ = 45.2 µM), highlighting cell-line-dependent mechanisms .
Methodological Factors :- Assay variability (e.g., MTT vs. SRB for cytotoxicity).
- Differences in animal models (e.g., Sprague-Dawley vs. Wistar rats).
What advanced techniques are recommended for characterizing novel derivatives?
Q. Advanced Characterization Protocols
Spectroscopy : High-resolution mass spectrometry (HR-MS) for exact mass determination (e.g., m/z 410.1456 [M+H]⁺).
Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry (e.g., C–C bond lengths = 1.74–1.79 Å, R-factor < 0.05) .
In Silico Tools : DFT calculations (B3LYP/6-311G**) to predict electronic properties and ADMET profiles .
How does the compound’s antioxidant activity correlate with its anticancer effects?
Mechanistic Interplay
The compound induces oxidative stress in cancer cells by generating ROS (2.5-fold increase vs. control), triggering JNK pathway activation and apoptosis. Paradoxically, it scavenges free radicals in non-cancerous cells via the Nrf2-Keap1 axis, demonstrating a dual prooxidant-antioxidant role . Validation : Flow cytometry with DCFH-DA staining confirms ROS modulation .
What are the limitations of current pharmacological data, and how can they be addressed?
Q. Critical Research Gaps
- In Vivo Bioavailability : No pharmacokinetic data (e.g., Cₘₐₓ, t₁/₂) are available. Proposed solutions:
- LC-MS/MS plasma profiling in rodent models.
- Prodrug synthesis to enhance solubility (logP = 3.2).
- Target Selectivity : Off-target effects on cytochrome P450 isoforms (e.g., CYP3A4) are unstudied.
Recommendations : Use CRISPR-engineered cell lines to validate target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
